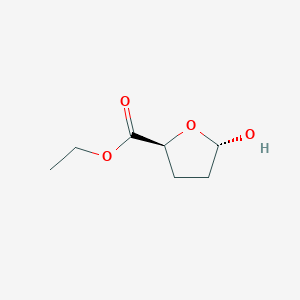
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral ester compound with significant importance in organic chemistry. It is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom. The compound’s stereochemistry is defined by the (2S,5S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the catalytic resolution of racemic mixtures. One common method is the lipase-catalyzed resolution, which selectively hydrolyzes one enantiomer in the presence of a racemic mixture . This method is efficient and environmentally friendly, often using mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into a leaving group.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary alcohols, and substituted oxolane derivatives.
Scientific Research Applications
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Mechanism of Action
The mechanism of action of (2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze stereoselective reactions. The compound’s chiral centers play a crucial role in its binding affinity and reactivity, influencing the pathways it participates in .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2R,5R)-5-hydroxyoxolane-2-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl (2S,5S)-5-hydroxyoxolane-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
Ethyl (2S,5S)-5-hydroxyoxane-2-carboxylate: A similar compound with a six-membered ring structure.
Uniqueness
(2S,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is unique due to its specific (2S,5S) configuration, which imparts distinct stereochemical properties. This configuration is critical for its use in stereoselective synthesis and its role as a chiral intermediate in various applications .
Properties
CAS No. |
147058-43-3 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
ethyl (2S,5S)-5-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
MTEONBBZTCJWHA-WDSKDSINSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](O1)O |
SMILES |
CCOC(=O)C1CCC(O1)O |
Canonical SMILES |
CCOC(=O)C1CCC(O1)O |
Synonyms |
2-Furancarboxylicacid,tetrahydro-5-hydroxy-,ethylester,(2S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


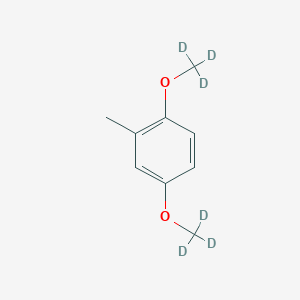
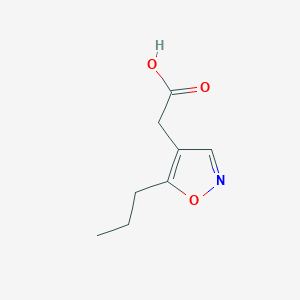
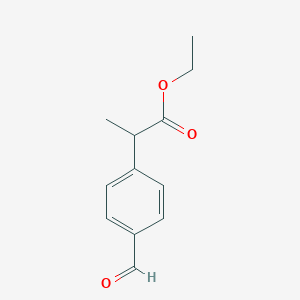
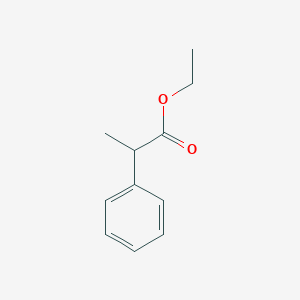
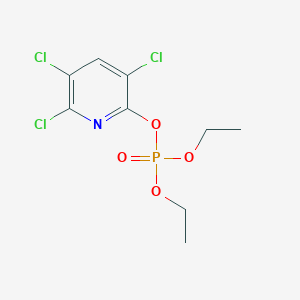
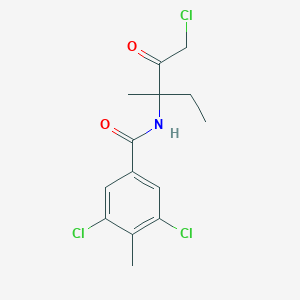
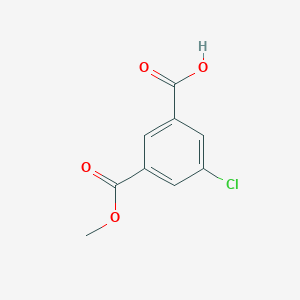
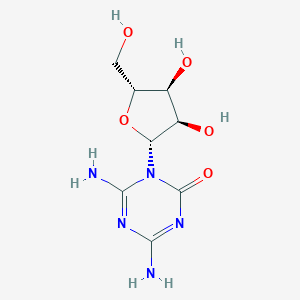

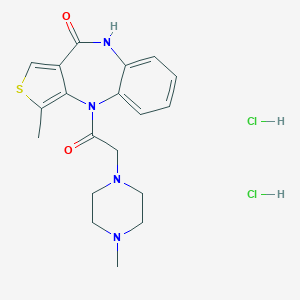
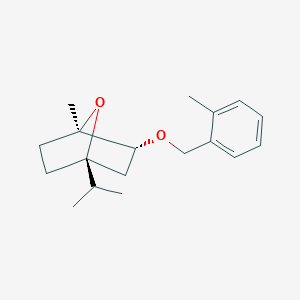
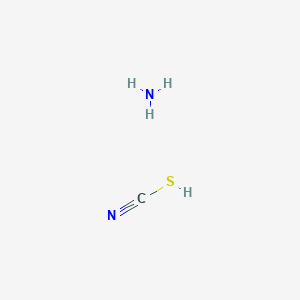
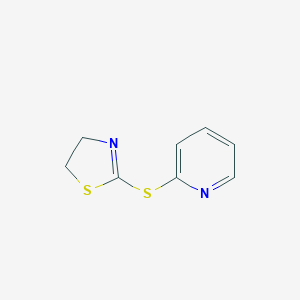
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
